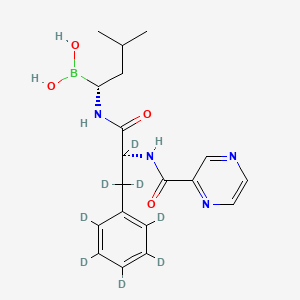

Bortezomib-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H25BN4O4 |

|---|---|

Molecular Weight |

392.3 g/mol |

IUPAC Name |

[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D |

InChI Key |

GXJABQQUPOEUTA-PGWCMDPNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Structure of Bortezomib-d8

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

This compound is the deuterated analog of Bortezomib, a potent and reversible proteasome inhibitor.[1][2] The strategic incorporation of eight deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of Bortezomib in biological matrices.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇D₈BN₄O₄ | [3][4][5][6] |

| Molecular Weight | 392.29 g/mol | [3][4][5][6] |

| Unlabeled CAS Number | 179324-69-7 | [4][7][8] |

| Purity | ≥98% | [4] |

| Isotopic Purity | 96% | [4] |

| Physical State | Solid | [3] |

| Appearance | White solid | [7] |

| Solubility | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol. | [7] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C. | [7] |

Chemical Structure and Nomenclature

This compound is a dipeptidyl boronic acid derivative.[9] Its structure is identical to that of Bortezomib, with the exception of the isotopic labeling. The deuterium atoms are primarily located on the phenyl ring and adjacent carbons.[3] This substitution minimally affects the compound's chemical reactivity and biological activity but provides a distinct mass shift for mass spectrometric analysis.[3]

-

IUPAC Name: [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[3]

-

Synonyms: Velcade-D8, [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8[4][5][8]

Experimental Protocols

This compound is predominantly used as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Bortezomib.[3]

Bioanalytical Method using LC-MS/MS

A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of Bortezomib in biological samples.

Objective: To accurately quantify Bortezomib concentrations in plasma or tissue homogenates.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., plasma, tissue homogenates) are thawed.

-

Proteins are precipitated from the matrix, often using a cold organic solvent like acetonitrile or methanol.

-

A known concentration of this compound (internal standard) is added to all samples, calibrators, and quality controls.[3]

-

-

Extraction:

-

The samples undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[3]

-

-

LC-MS/MS Analysis:

-

The extracted samples are injected into an LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., C18).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Bortezomib and this compound.[3]

-

-

Quantification:

-

The peak area ratio of Bortezomib to this compound is calculated.

-

A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

-

The concentration of Bortezomib in the unknown samples is determined from the calibration curve.

-

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Bortezomib using this compound as an internal standard.

Caption: Bioanalytical workflow for Bortezomib quantification.

Bortezomib's Mechanism of Action: Signaling Pathway

Bortezomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, which has significant downstream effects on cellular signaling, including the NF-κB pathway.[9][10]

Caption: Bortezomib's inhibition of the proteasome and NF-κB pathway.

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound (Major) () for sale [vulcanchem.com]

- 4. scbt.com [scbt.com]

- 5. vivanls.com [vivanls.com]

- 6. This compound (Major) | CAS | LGC Standards [lgcstandards.com]

- 7. Bortezomib | 179324-69-7 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]

Bortezomib-d8: A Technical Guide to its Analysis and Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification of Bortezomib-d8, a deuterated internal standard crucial for the accurate quantification of the proteasome inhibitor Bortezomib in biological matrices. This document outlines key quality control parameters, detailed experimental methodologies for its analysis, and a visual representation of the analytical workflow.

Core Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its identity, purity, and isotopic integrity for research applications.

| Parameter | Specification |

| Chemical Identity | |

| Molecular Formula | C₁₉H₁₇D₈BN₄O₄[1][2][3] |

| Molecular Weight | 392.29 g/mol [1][2][3] |

| Appearance | White to off-white solid[1][4] |

| Purity & Impurities | |

| Purity (by HPLC) | ≥98.0%[1] |

| Isotopic Enrichment | |

| Deuterium Incorporation | d8: 86% |

| d7: 10% | |

| d6: 3%[4] | |

| Storage Conditions | |

| Long-term | -20°C, stored under nitrogen[1] |

| In solvent | -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[1] |

Analytical Workflow for this compound Certification

The certification of this compound involves a multi-step process to confirm its chemical structure, assess its purity, and determine the extent of deuterium labeling. The following diagram illustrates a typical workflow.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections describe common protocols for determining purity and isotopic enrichment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is employed to assess the purity of the this compound substance by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[5]

-

Mobile Phase: A gradient or isocratic mobile phase is used for separation. A common mobile phase consists of a mixture of water and acetonitrile with an acid modifier like formic acid (e.g., water-acetonitrile-formic acid at a ratio of 71:28:1, v/v/v).[5]

-

Detection: UV detection is performed at a wavelength of 270 nm.[5][6]

-

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent such as methanol.[5]

-

The solution is injected into the HPLC system.

-

The resulting chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total peak area, which represents the purity of the substance.

-

Identity Confirmation and Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

LC/MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic distribution.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically prepared using protein precipitation followed by solid-phase extraction (SPE). This compound is added as an internal standard.[2]

-

Chromatographic Conditions: Similar to the HPLC method, a C18 column is used with a mobile phase gradient of acetonitrile in water with 0.1% formic acid.[2]

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Monitored Transitions: Specific mass transitions are monitored for both Bortezomib and its deuterated analog. For this compound, a typical transition is m/z 393.3 > 234.2, while for the non-labeled Bortezomib, it is m/z 385.2 > 226.2. Note: The provided search result indicated a parent ion of 375.3 for this compound, which may be a fragment or adduct; the theoretical protonated molecule [M+H]+ would be closer to 393.3.[2]

-

-

Procedure:

-

The sample containing this compound is injected into the LC/MS/MS system.

-

The mass spectrometer is set to monitor the specific parent and daughter ion transitions for this compound and any other relevant isotopologues (e.g., d6, d7).

-

The resulting mass spectra are analyzed to confirm the presence of the correct molecular ion and fragmentation pattern, thus confirming the identity.

-

The relative intensities of the mass signals for the different deuterated species (d6, d7, d8) are used to calculate the isotopic distribution and enrichment.

-

Signaling Pathway Context: Bortezomib's Mechanism of Action

While this compound is an analytical standard, its utility is tied to the therapeutic action of Bortezomib. Bortezomib is a proteasome inhibitor that primarily targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading cellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts cell cycle progression, induces apoptosis, and inhibits the activation of NF-κB.[2] This mechanism is central to its efficacy in treating multiple myeloma and mantle cell lymphoma.[2][6]

References

Bortezomib-d8: A Technical Guide to its Physical and Chemical Properties for Researchers

Introduction: Bortezomib-d8 is the deuterated form of Bortezomib, a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] The strategic replacement of eight hydrogen atoms with deuterium minimally affects its biological activity but significantly alters its mass profile.[1] This key difference makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for pharmacokinetic and metabolic studies involving Bortezomib.[1][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its use in a research setting.

Core Physical and Chemical Properties

This compound is classified as a stable isotope-labeled compound, an active pharmaceutical ingredient (API) reference standard, a chiral molecule, an enzyme inhibitor, and a boronic acid derivative.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇D₈BN₄O₄ | [1][4][5] |

| Molecular Weight | 392.29 g/mol | [1][4][5] |

| Appearance | Off-White to Pale Yellow Solid; White to off-white crystalline powder | [6] |

| IUPAC Name | [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | [1] |

| Parent Compound CAS | 179324-69-7 (for non-deuterated Bortezomib) | [7] |

| Storage Conditions | 2-8°C or -20°C, under an inert atmosphere | [4][6][7] |

Solubility Profile

The solubility of Bortezomib and its deuterated analogue is a critical factor for its formulation and use in experimental settings. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.

| Solvent | Solubility Information | Source |

| DMSO | Soluble, ~20 mg/mL (for Bortezomib) | [7] |

| Methanol | Soluble | [8][9] |

| Water | Insoluble or sparingly soluble. Equilibrium solubility of 0.59 ± 0.07 mg/mL. | [8][10][11] |

| Ethanol | Insoluble | [10] |

| Aqueous Buffers | Sparingly soluble. For maximum solubility, first dissolve in DMSO then dilute with the aqueous buffer. | [7] |

| Formulation Note | Aqueous solubility is significantly enhanced in the presence of D-mannitol due to the formation of a reversible ester. | [11] |

Mechanism of Action: Proteasome Inhibition

This compound shares its mechanism of action with the parent compound, Bortezomib. It functions as a potent, selective, and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[1][12][13] This inhibition is central to its anti-cancer effects.

The key steps in its mechanism are:

-

Targeting the Proteasome: The boron atom in Bortezomib binds with high affinity to the catalytic site of the 20S core particle of the proteasome, specifically inhibiting the chymotrypsin-like activity associated with the β5 subunit.[2][12][13]

-

Disruption of Protein Homeostasis: By blocking proteasome function, Bortezomib prevents the degradation of ubiquitinated proteins. This leads to an accumulation of misfolded or damaged proteins within the cell.[12]

-

Induction of ER Stress: The buildup of proteins triggers significant stress in the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death (apoptosis).[12]

-

Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation.[12] This reduces the expression of anti-apoptotic genes, making cancer cells more susceptible to apoptosis.[12][13]

-

Cell Cycle Arrest and Apoptosis: The accumulation of regulatory proteins and pro-apoptotic factors disrupts the normal cell cycle, leading to cell cycle arrest and the activation of caspase-mediated apoptotic pathways.[12][14]

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Bortezomib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Bortezomib in Plasma by LC-MS/MS

This protocol outlines a general method for determining Bortezomib concentrations in plasma samples.

1. Sample Preparation:

-

Spiking: To a 50 µL plasma sample, add this compound as the internal standard.[1][15]

-

Protein Precipitation: Add a protein precipitating agent, such as methanol containing the internal standard, to the plasma sample to remove larger proteins.[1][15] Vortex and centrifuge to pellet the precipitated proteins.

-

Extraction: The resulting supernatant can be further purified using Solid Phase Extraction (SPE) to remove interfering substances and concentrate the analyte.[1] Alternatively, for simpler methods like dried blood spot analysis, the extract may be directly injected.[15]

-

Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system capable of binary gradient elution.[1][9]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250mm, 5µm) is commonly used.[9][16]

-

Mobile Phase: A typical mobile phase consists of a gradient mixture of:

-

Flow Rate: A flow rate of approximately 0.6 - 1.0 mL/min is typical.[9][17]

-

Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[16]

-

UV Detection (for HPLC-UV): Set at approximately 270 nm.[9][17]

3. Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.[17]

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored:

-

Data Analysis: The concentration of Bortezomib in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve.[15]

References

- 1. This compound (Major) () for sale [vulcanchem.com]

- 2. Bortezomib - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound (Major) | CAS | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. arasto.com [arasto.com]

- 9. ijpar.com [ijpar.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Bortezomib-d8

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Bortezomib-d8, a deuterated isotopologue of the proteasome inhibitor Bortezomib. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Introduction

Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1] By reversibly inhibiting the 26S proteasome, Bortezomib disrupts cellular protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] In its solid state, Bortezomib exists as a trimeric boroxine, a cyclic anhydride.[4] For pharmaceutical use, it is lyophilized with mannitol to form a stable ester, which releases the active boronic acid upon reconstitution with a saline solution.[1][5]

This compound is the deuterated version of Bortezomib and serves as an essential internal standard for pharmacokinetic and pharmacodynamic studies, as well as in bioanalytical methods for the accurate quantification of Bortezomib in biological samples.[6][7] The strategic placement of eight deuterium atoms enhances its mass spectrometric detection without altering its chemical properties.[7]

Synthesis of Bortezomib and Proposed Synthesis of this compound

The synthesis of Bortezomib is a multi-step process that can be achieved through various routes. A convergent approach is often favored due to its efficiency and higher yields.[1] The proposed synthesis of this compound follows a similar convergent pathway, utilizing deuterated starting materials.

The core structure of Bortezomib is assembled from three key components: pyrazine-2-carboxylic acid, L-phenylalanine, and (R)-1-amino-3-methylbutylboronic acid. The synthesis of this compound would logically involve the use of deuterated L-phenylalanine (L-phenylalanine-d5) and a deuterated boronic acid precursor.

Key Synthetic Intermediates and Reagents

| Intermediate/Reagent | Role in Synthesis |

| (1S,2S,3R,5S)-(+)-2,3-Pinanediol | Chiral auxiliary for stereoselective synthesis of the boronic acid moiety. |

| Isobutylboronic acid | Starting material for the boronic acid component. |

| Isobutylboronic acid-d3 (proposed) | Deuterated starting material for this compound synthesis. |

| L-Phenylalanine | Amino acid component. |

| L-Phenylalanine-d5 (proposed) | Deuterated amino acid component for this compound synthesis. |

| Pyrazine-2-carboxylic acid | The N-terminal capping group. |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Coupling agent for peptide bond formation, suppresses racemization.[1] |

| T3P (2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) | Alternative coupling agent.[4] |

Proposed Synthetic Pathway for this compound

The following diagram illustrates a proposed convergent synthetic pathway for this compound.

Caption: Proposed convergent synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of Bortezomib, which can be adapted for the synthesis of this compound by substituting the corresponding deuterated starting materials.

Synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid

This intermediate is the coupled product of L-phenylalanine and pyrazine-2-carboxylic acid.

-

Materials:

-

(S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid

-

Trifluoroacetate salt of (R)-1-amino-3-methylbutylboronic acid pinanediol ester

-

Anhydrous dichloromethane

-

N-methylmorpholine

-

T3P reagent (50% solution in acetonitrile)

-

-

Procedure:

-

Mix (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (40.0 mmol) with the trifluoroacetate salt of the boronic acid intermediate (40.0 mmol) in 215 ml of anhydrous dichloromethane at 20-25°C to form a white suspension.[4]

-

Cool the suspension under stirring to -15°C.[4]

-

Add N-methylmorpholine (160 mmol) while maintaining the internal temperature at -10°C.[4]

-

Add the T3P reagent (60 mmol) at the same temperature.[4]

-

Stir the reaction mixture at -10 to -15°C for 1.5 hours.[4]

-

Work-up involves purification by silica gel chromatography to yield the protected Bortezomib.[4]

-

Deprotection of the Pinanediol Ester

The final step is the removal of the pinanediol chiral auxiliary.

-

Materials:

-

Pinanediol ester of Bortezomib

-

Isobutylboronic acid

-

Hexane

-

Aqueous methanol

-

Strong acid (e.g., HCl)

-

-

Procedure:

-

The pinanediol boronic ester is transformed to Bortezomib by a transesterification reaction with isobutylboronic acid.[1]

-

This reaction is carried out in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions.[1][5]

-

After the reaction, Bortezomib can be crystallized from a suitable solvent like ethyl acetate, often yielding its trimeric boroxine form.[1]

-

Manufacturing Process and Formulation

The manufacturing process for the final drug product involves careful control of conditions to ensure purity, stability, and the correct formulation.

Formation of Bortezomib Trimeric Anhydride (Boroxine)

Under dehydrating conditions, Bortezomib readily forms a stable trimeric anhydride, also known as a boroxine.[8] This is often the form in which the active pharmaceutical ingredient (API) is isolated and stored.[5]

Lyophilization with Mannitol

For the final dosage form, Bortezomib is formulated with mannitol. During the lyophilization process, the Bortezomib boroxine reacts with mannitol to form a stable mannitol boronic ester.[4][5] This formulation enhances the stability of the drug product.

Reconstitution

Prior to administration, the lyophilized powder is reconstituted with a sterile saline solution. This process hydrolyzes the mannitol ester, releasing the active Bortezomib boronic acid for injection.[1][5]

The workflow for the final formulation steps can be visualized as follows:

Caption: Manufacturing workflow for Bortezomib formulation.

Quality Control and Analytical Data

Rigorous quality control is essential throughout the synthesis and manufacturing process to ensure the purity and identity of Bortezomib and its deuterated analogue.

Purity Analysis

High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity of Bortezomib.

| Parameter | Value | Reference |

| Chemical Purity (HPLC) | 98.69% | [4] |

| Chiral Purity | 99.7% | [4] |

| Final Purity after Crystallization (HPLC, UV) | 99.83% | [1] |

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is used for the quantification of Bortezomib in biological samples, with this compound as the internal standard.

| Analyte | Monitored Transition (m/z) |

| Bortezomib | 367.2 > 226.2 |

| This compound | 375.3 > 234.2 |

Data sourced from Vulcanchem.[7]

The following diagram illustrates a typical analytical workflow for the quantification of Bortezomib using this compound.

Caption: Analytical workflow for Bortezomib quantification.

Conclusion

The synthesis and manufacturing of this compound are critical for the clinical development and therapeutic monitoring of Bortezomib. The proposed synthesis of this compound leverages the established, efficient convergent synthesis of Bortezomib, substituting with deuterated starting materials. The manufacturing process culminates in a stable, lyophilized formulation that ensures the integrity and efficacy of the drug upon administration. Stringent analytical controls are paramount in guaranteeing the quality and purity of the final product. This guide provides a foundational understanding for professionals engaged in the research, development, and production of this important pharmaceutical agent and its deuterated analogue.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Bortezomib synthesis - chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound (Major) () for sale [vulcanchem.com]

- 8. data.epo.org [data.epo.org]

The Preclinical Utility of Bortezomib-d8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Bortezomib-d8 in preclinical research. Primarily utilized as an internal standard, this deuterated isotopologue of the proteasome inhibitor Bortezomib is a critical tool in the accurate quantification of the parent drug in various biological matrices. This guide details its core application, provides experimental protocols, and presents quantitative data to support its use in pharmacokinetic and bioanalytical studies.

Core Application: Internal Standard in Bioanalytical Methods

In preclinical drug development, the accurate measurement of a drug's concentration in biological samples is paramount for pharmacokinetic and pharmacodynamic assessments. This compound serves as an ideal internal standard for the quantification of Bortezomib using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its eight deuterium atoms give it a distinct mass-to-charge ratio (m/z) from the non-deuterated Bortezomib, allowing for simultaneous detection and quantification.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes chromatographically with the analyte and experiences similar ionization and matrix effects, leading to more accurate and precise results.[2]

While the primary application of deuterated drugs in preclinical research is to modify pharmacokinetic properties, this compound's main role is as a robust analytical tool.[2][3] There is limited evidence to suggest its use as a metabolic tracer in preclinical settings.

Mechanism of Action of Bortezomib

To understand the importance of accurately quantifying Bortezomib, it is essential to grasp its mechanism of action. Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a multi-catalytic proteinase complex within all eukaryotic cells.[4] The proteasome's primary function is to degrade ubiquitinated proteins, a process vital for cell cycle regulation, apoptosis, and signal transduction.[4]

By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts the degradation of intracellular proteins.[5] A key consequence is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In normal cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Various stimuli lead to the ubiquitination and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation.[5] Bortezomib's inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies that have utilized this compound as an internal standard for the quantification of Bortezomib.

Table 1: LC-MS/MS Method Parameters for Bortezomib Quantification using this compound/d3 as an Internal Standard

| Parameter | Study 1 | Study 2 | Study 3 |

| Internal Standard | This compound | This compound | Bortezomib-d3 |

| Matrix | Mouse Plasma & Tissue Homogenate | Cultured Myeloma Cells & Media | Human Plasma |

| Linearity Range | 1.3 – 2603 nM | 0.5 - 2500 pg/sample | 2 - 1000 ng/mL |

| Correlation Coefficient (r) | 0.9997 | Not Reported | ≥ 0.998 |

| Lower Limit of Quantification (LLOQ) | 1.3 nM (plasma), 2.6 nM (tissue) | 0.5 pg/sample | 2 ng/mL |

| Monitored Transition (Bortezomib) | 367.2 > 226.2 | Not Reported | 367.3 > 226.3 |

| Monitored Transition (IS) | 375.3 > 234.2 | Not Reported | 370.3 > 229.2 |

Table 2: Validation Parameters of Bioanalytical Methods

| Parameter | Study 1 | Study 2 (LLE) | Study 3 |

| Recovery | Not Reported | >77% (cells), >65% (medium) | 82.71% |

| Precision (%RSD/%CV) | <10% | 2.80% - 12.7% (cells), 1.13% - 13.0% (medium) | ≤15% |

| Accuracy (%Bias/Overall) | <10% | 89.9% - 111% (cells), 99.2% - 112% (medium) | Within acceptance limits |

| Matrix Effect | Not Reported | Lower for LLE vs. PPE | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical research findings. Below are representative experimental protocols for the use of this compound as an internal standard in pharmacokinetic studies.

Protocol 1: Quantification of Bortezomib in Mouse Plasma and Tissue Homogenates

This protocol is adapted from a study investigating the physiologically-based pharmacokinetics of Bortezomib in mice.[7]

1. Sample Preparation: a. To 50 µL of mouse plasma or tissue homogenate, add 10 µL of Bortezomib standard and 10 µL of this compound internal standard (IS). b. Precipitate proteins by adding phosphoric acid, followed by centrifugation. c. Transfer 350 µL of the supernatant to an Oasis® HLB solid-phase extraction (SPE) cartridge. d. Wash the SPE cartridge with 2% phosphoric acid and then with 30% methanol. e. Elute the analytes with methanol containing 0.1% acetic acid. f. Evaporate the eluate to dryness and reconstitute the residue in 250 µL of the mobile phase.

2. LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC b. Column: Waters Xbridge C8 (2.1 × 50 mm, 3.5 μm) c. Mobile Phase: Gradient elution with (A) 5% acetonitrile with 0.1% formic acid and (B) 95% acetonitrile with 0.1% formic acid. d. Mass Spectrometer: Triple quadrupole mass spectrometer e. Ionization Mode: Positive Electrospray Ionization (ESI+) f. Detection Mode: Multiple Reaction Monitoring (MRM) g. MRM Transitions:

- Bortezomib: 367.2 > 226.2

- This compound: 375.3 > 234.2

Protocol 2: Quantification of Bortezomib in Human Plasma

This protocol is based on a validated LC-MS/MS method for the estimation of Bortezomib in human plasma.

1. Sample Preparation: a. To 300 µL of human plasma, add 50 µL of Bortezomib-d3 (5 µg/mL) as the internal standard and vortex. b. Extract the drug by adding 2 mL of 0.1% formic acid in acetonitrile. c. Centrifuge the mixture at 2000 rpm for 15 minutes at 4°C. d. Filter the supernatant using a Captiva SPE filter cartridge (0.45 µm). e. Lyophilize the filtered supernatant to dryness. f. Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis: a. LC System: HPLC system b. Column: ACE 5CN (150mm x 4.6mm) c. Mobile Phase: Isocratic elution with acetonitrile: 10 mM ammonium formate buffer (75:25 v/v) at a flow rate of 1 mL/min. d. Mass Spectrometer: Tandem mass spectrometer with a Turbo Ion Spray interface. e. Ionization Mode: Positive Electrospray Ionization (ESI+) f. Detection Mode: Multiple Reaction Monitoring (MRM) g. MRM Transitions:

- Bortezomib: 367.3 > 226.3

- Bortezomib-d3: 370.3 > 229.2

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of Bortezomib utilizing this compound as an internal standard.

References

The Role of Bortezomib-d8 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of Bortezomib-d8 in mass spectrometry. Primarily utilized as a stable isotope-labeled internal standard (SIL-IS), this compound is crucial for the accurate quantification of the anticancer drug Bortezomib in complex biological matrices. This document outlines the core principles of its use, presents key quantitative data, details experimental protocols, and visualizes the analytical workflow.

Core Function: An Internal Standard for Accurate Quantification

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy can be compromised by variations during sample preparation and analysis. These variations can stem from inconsistent sample recovery during extraction, matrix effects from endogenous components, and fluctuations in instrument response.

To correct for these potential errors, a suitable internal standard is introduced into the samples. This compound, a deuterated form of Bortezomib, serves as an ideal internal standard for several reasons[1][2][3][4]:

-

Chemical and Physical Similarity: this compound shares nearly identical chemical and physical properties with the non-labeled analyte, Bortezomib. This ensures that it behaves similarly during sample extraction, chromatography, and ionization[3].

-

Mass Distinction: The eight deuterium atoms in this compound give it a distinct, higher molecular weight (392.29 g/mol ) compared to Bortezomib (approximately 384.24 g/mol )[5][6]. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

-

Co-elution: Due to its structural similarity, this compound co-elutes with Bortezomib during liquid chromatography, meaning they experience the same matrix effects and instrument conditions at the same time.

By adding a known concentration of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio-based approach effectively normalizes for variations, leading to more reliable and reproducible results.

Quantitative Data for Bortezomib Analysis using Deuterated Internal Standards

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of Bortezomib using deuterated internal standards. Note that while the user requested information on this compound, some literature provides data for Bortezomib-d3, which functions on the same principle.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Bortezomib | 367.3 | 226.3 | Positive ESI | [7][8] |

| Bortezomib-d3 | 370.3 | 229.2 | Positive ESI | [7][8] |

| Bortezomib | 367.2 | 226.2 | Positive ESI | [3] |

| This compound | 375.3 | 234.2 | Positive ESI | [3] |

| Bortezomib | 362.95 | 310.21 | Positive ESI | |

| Bortezomib-d3 | 172.64 | 146.06 | Positive ESI |

Table 2: Method Performance Characteristics

| Parameter | Value | Biological Matrix | Reference |

| Linearity Range | 2 - 1000 ng/mL | Human Plasma | [7][8] |

| 0.2 - 20.0 ng/mL | Dried Blood Spots | [9] | |

| 0.5 - 2500 pg/sample | Cultured Myeloma Cells & Media | [1][2] | |

| Accuracy (RE%) | < 12.5% | Dried Blood Spots | [9] |

| 89.9% - 112% | Cultured Myeloma Cells & Media | [1][2] | |

| Precision (CV%) | < 10.7% | Dried Blood Spots | [9] |

| ≤ 15% | Human Plasma | [7][8] | |

| 1.13% - 13.0% | Cultured Myeloma Cells & Media | [1][2] | |

| Extraction Recovery | 87.3% - 100.2% | Dried Blood Spots | [9] |

| 82.71% (average) | Human Plasma | [7][8][10] | |

| >77% (LLE) / >89% (PPE) | Cultured Myeloma Cells | [1][2] | |

| Matrix Effect | < 13.2% | Dried Blood Spots | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting quantitative assays. Below is a synthesized protocol based on common practices reported in the literature for the quantification of Bortezomib in human plasma using this compound (or a similar deuterated analog) as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Bortezomib from plasma samples.

-

Aliquoting: Transfer 300 µL of human plasma into a microcentrifuge tube.[7]

-

Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 5 µg/mL) to the plasma and vortex to mix.[7]

-

Precipitation: Add 2 mL of a precipitation solvent, such as 0.1% formic acid in acetonitrile, to the sample.[7][8][10]

-

Mixing and Centrifugation: Vortex the mixture thoroughly. Centrifuge at high speed (e.g., 2000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[7]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation (Optional but recommended): Dry the supernatant under a stream of nitrogen or using a lyophilizer.[7]

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[7]

-

Filtration: Filter the reconstituted sample through a 0.45 µm filter (e.g., a Captiva SPE filter cartridge can be used to remove interferences) before injection into the LC-MS/MS system.[7][8][10]

Liquid Chromatography (LC) Conditions

-

HPLC System: A standard HPLC or UPLC system is used.[1][2][7]

-

Column: A reverse-phase column, such as an ACE 5CN (150mm x 4.6mm), is commonly employed.[7][8][10]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) in a ratio of approximately 75:25 (v/v) is often used.[7][8][10]

-

Flow Rate: A typical flow rate is 1.0 mL/min. A post-column split may be used to introduce a smaller flow (e.g., 0.1 mL/min) into the mass spectrometer.[7][8][10]

-

Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[7]

-

Autosampler Temperature: Samples in the autosampler are kept cool (e.g., 5°C) to prevent degradation.[7]

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode is standard for Bortezomib analysis.

-

Ion Source Temperature: The Turbo Ion Spray interface temperature is typically set around 325°C.[7][8][10]

-

MRM Transitions: The specific mass transitions for Bortezomib and this compound are monitored (see Table 1).

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and ion spray voltage are optimized to achieve the best signal intensity for each transition.[7]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard.

Caption: Experimental workflow for Bortezomib quantification using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Major) () for sale [vulcanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. vivanls.com [vivanls.com]

- 7. japsonline.com [japsonline.com]

- 8. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 9. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bortezomib and Bortezomib-d8 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Bortezomib and its deuterated analog, Bortezomib-d8. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into their chemical properties, mechanisms of action, and analytical methodologies.

Core Compound Characteristics: A Comparative Analysis

Bortezomib is a potent, reversible proteasome inhibitor used in cancer therapy, particularly for multiple myeloma and mantle cell lymphoma.[1][2] Its deuterated form, this compound, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the active drug.[3] The key physicochemical properties of both compounds are summarized below for direct comparison.

| Property | Bortezomib | This compound |

| Molecular Formula | C₁₉H₂₅BN₄O₄[4] | C₁₉H₁₇D₈BN₄O₄[3] |

| Molecular Weight | 384.24 g/mol [5] | 392.29 g/mol [3] |

| Physical State | White to off-white crystalline powder[6] | Neat (solid)[3] |

| Solubility | Soluble in DMSO and ethanol (approx. 200 mg/ml).[7] Sparingly soluble in aqueous buffers.[7] Water solubility is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.[1] | Not explicitly available, but expected to have similar solubility to Bortezomib. |

| Melting Point | 139-143 °C[1] | Not available |

| IUPAC Name | [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid[2] | [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[3] |

Mechanism of Action and Key Signaling Pathways

Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[8] This inhibition disrupts numerous cellular processes critical for cancer cell survival and proliferation. The major signaling pathways affected by Bortezomib are detailed below.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. Bortezomib inhibits the proteasomal degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes that promote cell survival.[8] However, some studies have shown that in certain contexts, bortezomib can paradoxically induce canonical NF-κB activation.[9][10][11]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation. Bortezomib's inhibition of the proteasome leads to the stabilization and accumulation of β-catenin in the cytoplasm.[12] This stabilized β-catenin can then translocate to the nucleus, where it interacts with TCF/LEF transcription factors to regulate gene expression.[12] Interestingly, some studies suggest that bortezomib can reduce the expression of β-catenin and its target gene c-Myc, thereby inhibiting cell proliferation.[13]

References

- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound (Major) () for sale [vulcanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. arasto.com [arasto.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Note: High-Throughput Quantification of Bortezomib in Human Plasma using Bortezomib-d8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the proteasome inhibitor Bortezomib in human plasma. The method utilizes a stable isotope-labeled internal standard, Bortezomib-d8, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic and mass spectrometric conditions have been optimized for the selective and sensitive detection of Bortezomib, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation.[1] By inhibiting the proteasome, Bortezomib disrupts various cellular processes, leading to apoptosis in cancer cells.[2] It is a cornerstone therapy for multiple myeloma and other hematological malignancies. Given its significant therapeutic role and potential for adverse reactions, a reliable method for its quantification in biological matrices is crucial for researchers and drug development professionals.[3]

LC-MS/MS is the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

This application note provides a detailed protocol for the extraction and quantification of Bortezomib from human plasma using this compound as an internal standard. The method has been developed to be simple, rapid, and reliable for routine analysis in a research setting.

Experimental Protocols

Materials and Reagents

-

Bortezomib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Bortezomib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bortezomib reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Bortezomib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 1 to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and calibration/QC standards to room temperature.

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Tandem Mass Spectrometry (MS/MS) System:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | As per instrument recommendation |

| IonSpray Voltage | ~5500 V |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bortezomib | 385.2 | 258.1 |

| This compound | 393.2 | 266.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Data Presentation

Calibration Curve

A typical calibration curve for Bortezomib in human plasma is linear over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method.

Table 1: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 15 | ± 15 | < 15 | ± 15 |

| Mid QC | 100 | < 15 | ± 15 | < 15 | ± 15 |

| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |

Table 2: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 85 | < 15 |

| High QC | 800 | > 85 | < 15 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Bortezomib.

Signaling Pathways

Ubiquitin-Proteasome Pathway and Bortezomib Inhibition

The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Proteins targeted for degradation are first tagged with ubiquitin molecules by a series of enzymes (E1, E2, and E3 ligases). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.

Caption: Bortezomib inhibits the 26S proteasome in the ubiquitin-proteasome pathway.

NF-κB Signaling Pathway and the Effect of Bortezomib

In many cancer cells, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active, promoting cell survival and proliferation. This is often due to the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

Caption: Bortezomib inhibits IκBα degradation, suppressing NF-κB signaling.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Bortezomib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and drug development professionals in the fields of oncology and pharmacology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bortezomib-d8 in Pharmacokinetic Studies: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bortezomib-d8 in pharmacokinetic (PK) studies. This compound is a deuterated stable isotope-labeled internal standard for Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and instrument response.

Introduction to Bortezomib and the Role of this compound

Bortezomib exerts its anti-neoplastic effects by reversibly inhibiting the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1] This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, leading to tumor cell death.[3] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Bortezomib, which can exhibit dose- and time-dependent pharmacokinetics.[4]

This compound, with eight deuterium atoms, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its chemical properties are nearly identical to Bortezomib, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for distinct detection by the mass spectrometer.

Experimental Protocols

Bioanalytical Method for Bortezomib Quantification in Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Bortezomib in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

-

Bortezomib reference standard

-

This compound internal standard[4]

-

HPLC-grade methanol, acetonitrile, and water[4]

-

Formic acid[4]

-

Human plasma (K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

2.1.2. Stock and Working Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Bortezomib and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Bortezomib stock solution in 50% methanol to create working standards for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 5 µg/mL.[5]

2.1.3. Sample Preparation (Protein Precipitation and SPE)

-

To 300 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound internal standard working solution (5 µg/mL) and vortex.[5]

-

Perform protein precipitation by adding 2 mL of 0.1% formic acid in acetonitrile.[5]

-

Vortex the mixture and centrifuge at 2000 rpm for 15 minutes at 4°C.[5]

-

Filter the supernatant through a 0.45 µm SPE filter cartridge.[5]

-

Evaporate the filtrate to dryness using a lyophilizer.[5]

-

Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[5]

2.1.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

2.1.5. Method Validation

The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A typical linear range for Bortezomib in plasma is 0.2 - 20.0 ng/mL, with a correlation coefficient (r²) > 0.99.[6]

Data Presentation: Pharmacokinetic Parameters of Bortezomib

The following tables summarize key pharmacokinetic parameters of Bortezomib from various studies. These studies typically utilize this compound as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Bortezomib in Adult Patients with Multiple Myeloma.

| Parameter | Dose | Cycle 1, Day 1 | Cycle 1, Day 11 | Reference |

| Cmax (ng/mL) | 1.0 mg/m² | 57 ± 28 | 89 ± 42 | [7] |

| 1.3 mg/m² | 112 ± 70 | 120 ± 49 | [7] | |

| AUC (ng·h/mL) | 1.0 mg/m² | 90 ± 54 | 315 ± 216 | [7] |

| 1.3 mg/m² | 155 ± 98 | 547 ± 395 | [7] | |

| t½ (h) | 1.0 mg/m² | 94 ± 112 | 112 ± 101 | [7] |

| 1.3 mg/m² | 76 ± 46 | 90 ± 62 | [7] | |

| CL (L/h) | 1.0 mg/m² | 112 ± 50 | 32 ± 22 | [7] |

| 1.3 mg/m² | 102 ± 81 | 15 ± 7 | [7] |

Table 2: Pharmacokinetic Parameters of Bortezomib in Mice Following a Single IV Dose.

| Parameter | 0.25 mg/kg | 1 mg/kg | Reference |

| Plasma AUC (nM·h) | 159 | 1060 | [4] |

| Plasma Terminal Half-life (h) | 27.3 | 45.4 | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of Bortezomib using this compound as an internal standard.

Caption: Workflow for Bortezomib Pharmacokinetic Analysis.

Bortezomib's Mechanism of Action: Proteasome Inhibition

This diagram illustrates the signaling pathway affected by Bortezomib.

Caption: Bortezomib's Inhibition of the NF-κB Pathway.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Bortezomib in biological matrices for pharmacokinetic studies. The detailed protocols and data presented here provide a comprehensive resource for researchers in the field of drug development and clinical pharmacology. The use of a stable isotope-labeled internal standard like this compound ensures high-quality data, which is fundamental for understanding the pharmacokinetic profile of Bortezomib and optimizing its therapeutic use.

References

- 1. This compound (Major) () for sale [vulcanchem.com]

- 2. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Development, and clinical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Bortezomib-d8 Spiked Plasma Samples for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Bortezomib-d8 spiked human plasma samples for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is commonly used as an internal standard (IS) in the bioanalysis of Bortezomib. The following protocols are based on established methods for Bortezomib analysis in plasma.[1][2][3][4]

Introduction

Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[5] Therapeutic drug monitoring and pharmacokinetic studies of Bortezomib require sensitive and reliable analytical methods for its quantification in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations during sample processing.[6]

This application note details two common sample preparation techniques for the extraction of Bortezomib and its deuterated internal standard from human plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[7]

Experimental Protocols

Materials and Reagents

-

Bortezomib and this compound reference standards

-

Human plasma (K2-EDTA as anticoagulant)[1]

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[1]

-

Ethyl acetate (HPLC grade)[7]

-

Water (Milli-Q or equivalent)[8]

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions Preparation

-

Bortezomib and this compound Stock Solutions (1 mg/mL):

-

Accurately weigh the reference standards of Bortezomib and this compound.

-

Dissolve in methanol to obtain a final concentration of 1 mg/mL.[1]

-

Store stock solutions at -20°C.

-

-

This compound Internal Standard (IS) Working Solution (e.g., 5 µg/mL):

-

Bortezomib Calibration Standards and Quality Control (QC) Samples:

-

Prepare a series of working solutions of Bortezomib by serial dilution of the stock solution in 50% methanol.[1]

-

Spike drug-free human plasma with the Bortezomib working solutions to achieve the desired concentrations for the calibration curve and QC samples.[1] A typical calibration curve might range from 2 to 1000 ng/mL.[1][2][3][4]

-

Sample Preparation Method 1: Protein Precipitation

This method is rapid and involves the removal of plasma proteins by the addition of an organic solvent.

Protocol:

-

Pipette 300 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (e.g., 5 µg/mL) and vortex briefly.[1]

-

Add 2 mL of 0.1% formic acid in acetonitrile as the precipitating agent.[1][2][3][4]

-

Vortex the mixture thoroughly for approximately 2 minutes.

-

Centrifuge the samples at 2000 rpm for 15 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean tube.

-

For enhanced sample cleanup, the supernatant can be passed through a 0.45 µm filter, such as a Captiva SPE filter cartridge.[1][2][3][4]

-

Evaporate the supernatant to dryness, for instance, using a lyophilizer.[1]

-

Reconstitute the residue in 150 µL of the mobile phase used for the LC-MS/MS analysis.[1]

-

Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation Method 2: Liquid-Liquid Extraction

LLE provides a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Protocol:

-

Pipette 500 µL of plasma sample into a clean tube.[7]

-

Add 50 µL of the this compound internal standard working solution.

-

Add 2.5 mL of ethyl acetate as the extraction solvent.[7]

-

Vortex the mixture for at least 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 2000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.[7]

-

Transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[7]

-

Reconstitute the dried residue in 300 µL of the mobile phase.[7]

-

Inject the reconstituted sample into the LC-MS/MS system for analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Bortezomib in human plasma, which are applicable when using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Internal Standard | Bortezomib-d3 or this compound[1][9] |

| Linearity Range | 2 - 1000 ng/mL[1][2][3][4] or 0.195 - 25 ng/mL[10] |

| Correlation Coefficient (r²) | ≥ 0.998[1][2][3][4] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] or 0.195 ng/mL[10] |

Table 2: Method Validation Data

| Parameter | Result |

| Extraction Recovery (Bortezomib) | 82.71% (PPT)[1][2][3][4], >88% (LLE)[7] |

| Intra-day Precision (%CV) | ≤ 15%[1] |

| Inter-day Precision (%CV) | ≤ 15%[1] |

| Intra-day Accuracy | 99.17–101.89%[10] |

| Inter-day Accuracy | 95.01–102.92%[10] |

| Matrix Effect | < 13.2%[11] |

Visualization

Protein Precipitation Workflow

Caption: Protein Precipitation Workflow for this compound.

Liquid-Liquid Extraction Workflow

Caption: Liquid-Liquid Extraction Workflow for this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpar.com [ijpar.com]

- 8. pramanaresearch.org [pramanaresearch.org]

- 9. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust Solid Phase Extraction Protocol for Bortezomib-d8 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive solid phase extraction (SPE) protocol for the selective isolation and concentration of bortezomib and its deuterated internal standard, bortezomib-d8, from human plasma. Bortezomib is a peptide boronic acid derivative, and this protocol is optimized for its unique chemical properties, ensuring high recovery and removal of endogenous matrix components prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a mixed-mode cation exchange SPE strategy, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of bortezomib.

Introduction

Bortezomib is a potent and reversible proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. Therapeutic drug monitoring and pharmacokinetic studies of bortezomib are crucial for optimizing dosing regimens and minimizing toxicity. Due to the complexity of biological matrices such as human plasma, a robust sample preparation method is essential to ensure accurate and precise quantification of bortezomib. Solid phase extraction is a highly effective technique for sample clean-up and concentration. This protocol provides a step-by-step guide for the extraction of bortezomib and its deuterated internal standard, this compound, from human plasma using a mixed-mode strong cation exchange SPE sorbent. The dual retention mechanism of the sorbent allows for a rigorous wash sequence to remove interfering substances, resulting in a clean extract and minimizing matrix effects in subsequent LC-MS/MS analysis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents:

-

SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or equivalent).

-

Bortezomib and this compound standards.

-

Human Plasma (K2EDTA): Screened for interferences.

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic Acid (88% or higher).

-

Ammonium Hydroxide (concentrated).

-

Deionized Water (18 MΩ·cm).

-

Sample Collection Tubes.

-

SPE Vacuum Manifold.

-

Centrifuge.

-

Vortex Mixer.

Working Solutions:

-

Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in methanol. Further dilute with methanol:water (50:50, v/v) to achieve a working concentration for spiking into plasma samples.

-

Sample Pre-treatment Solution: 2% Formic Acid in deionized water.

-

Conditioning Solvent: Methanol.

-

Equilibration Solvent: Deionized water.

-

Wash Solution 1: 2% Formic Acid in deionized water.

-

Wash Solution 2: Methanol.

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol.

-

Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis (e.g., Acetonitrile:Water with 0.1% Formic Acid).

Sample Pre-treatment:

-

Thaw human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 500 µL of plasma in a clean tube, add 50 µL of the internal standard (this compound) spiking solution.

-

Vortex for 10 seconds.

-

Add 500 µL of 2% formic acid in water to the plasma sample.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

The supernatant is ready for SPE.

Solid Phase Extraction Procedure:

-

Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the supernatant from the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.

-

Washing Step 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Washing Step 2 (Organic Wash): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analytes (bortezomib and this compound) from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics of the described SPE protocol based on literature data for similar analytical methods.[1][2]

| Parameter | Expected Value |

| Recovery | > 80% |

| Matrix Effect | < 15% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Linearity (r²) | > 0.99 |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the workflow of the this compound Solid Phase Extraction protocol.

Caption: Workflow diagram of the solid phase extraction protocol for this compound.

References

Application Notes and Protocols for Bortezomib-d8 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation.[1][2] By disrupting this pathway, bortezomib induces apoptosis and inhibits cell growth in various cancer cell lines, making it a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[3] Bortezomib-d8, a deuterated analog of bortezomib, serves as a critical internal standard for the accurate quantification of bortezomib in biological matrices during pharmacokinetic and metabolic studies.[4][5] Its structural similarity to bortezomib ensures analogous behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.[4]

This document provides detailed protocols for the preparation of this compound solutions and summarizes the available stability data for bortezomib, which can be extrapolated to its deuterated form under similar conditions.

Signaling Pathway of Bortezomib